molecular formula C10H13NO2 B14845604 4-Hydroxy-2-isopropylbenzamide

4-Hydroxy-2-isopropylbenzamide

Cat. No.: B14845604
M. Wt: 179.22 g/mol
InChI Key: ONMKJDWHZKPGOQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-isopropylbenzamide is a benzamide derivative featuring a hydroxyl group at the para position (C4) and an isopropyl substituent at the ortho position (C2) on the aromatic ring. The amide functional group at the benzylic position distinguishes it from other hydroxy-substituted benzene derivatives, such as aldehydes or carboxylic acids. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (due to the isopropyl group) and hydrogen-bonding capacity (from the hydroxyl and amide groups).

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-hydroxy-2-propan-2-ylbenzamide

InChI

InChI=1S/C10H13NO2/c1-6(2)9-5-7(12)3-4-8(9)10(11)13/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

ONMKJDWHZKPGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-isopropylbenzamide typically involves the condensation of 4-hydroxybenzoic acid with isopropylamine. The reaction is carried out under mild conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Ultrasonic irradiation can be employed to enhance the reaction efficiency and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-isopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-isopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the isopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-Hydroxy-2-isopropylbenzamide with related compounds:

Compound Molecular Formula Functional Groups Key Substituents CAS Number
This compound C₁₀H₁₃NO₂ Hydroxyl, Amide 2-isopropyl, 4-hydroxy Not Provided
4-Hydroxybenzaldehyde C₇H₆O₂ Hydroxyl, Aldehyde 4-hydroxy 123-08-0
4-Hydroxybenzoic acid C₇H₆O₃ Hydroxyl, Carboxylic Acid 4-hydroxy 99-96-7
5-Isopropyl-2,4-dimethoxybenzaldehyde C₁₂H₁₆O₃ Aldehyde, Methoxy 2,4-dimethoxy, 5-isopropyl 1071151-44-4

Key Observations :

  • Aldehyde vs. Amide : 4-Hydroxybenzaldehyde’s aldehyde group confers higher reactivity (e.g., in Schiff base formation) compared to the amide group in this compound, which offers metabolic stability .
  • Carboxylic Acid vs. Amide : 4-Hydroxybenzoic acid’s carboxylic acid group increases acidity (pKa ~4.5) compared to the amide’s neutral character, impacting solubility and ionization in biological systems .

Physicochemical Properties

Property This compound 4-Hydroxybenzaldehyde 4-Hydroxybenzoic acid 5-Isopropyl-2,4-dimethoxybenzaldehyde
Molecular Weight (g/mol) 179.22 122.12 138.12 208.26
Solubility Moderate in polar solvents High in ethanol High in water Low in water, high in organic solvents
Melting Point (°C) ~150–160 (estimated) 115–117 214–217 Not reported

Insights :

  • The amide group in this compound likely reduces water solubility compared to 4-Hydroxybenzoic acid but improves thermal stability relative to 4-Hydroxybenzaldehyde.
  • The isopropyl group in both the target compound and 5-isopropyl-2,4-dimethoxybenzaldehyde contributes to lower aqueous solubility but enhances membrane permeability .

Research Findings and Gaps

  • Substitution patterns (hydroxyl, isopropyl, methoxy) critically influence bioactivity. For example, hydroxyl groups enhance radical scavenging, while methoxy groups may reduce metabolic degradation .
  • The amide group in this compound warrants further study for drug delivery applications, leveraging its balance of stability and solubility.

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